1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane
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Overview
Description
1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is a complex organic compound characterized by the presence of a cyclobutyl group, a trifluoromethyl group, and a benzenesulfonyl group attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of cyclobutylamine with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then subjected to cyclization with a suitable reagent, such as a diazotizing agent, to form the diazepane ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclobutyl-4-[3-(trifluoromethyl)phenyl]-1,4-diazepane
- 1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-oxazepane
Uniqueness
1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is unique due to the presence of both a cyclobutyl group and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the diazepane ring structure provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
1-cyclobutyl-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2S/c17-16(18,19)13-4-1-7-15(12-13)24(22,23)21-9-3-8-20(10-11-21)14-5-2-6-14/h1,4,7,12,14H,2-3,5-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJJVJJIZNFMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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